

Application Notes and Protocols: Characterizing CysLT2R Inhibition with BayCysLT2

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Compound of Interest

Compound Name: BayCysLT2

Cat. No.: B560359

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Introduction

The Cysteinyl Leukotriene Receptor 2 (CysLT2R) is a G protein-coupled receptor (GPCR) that plays a significant role in various inflammatory and cardiovascular conditions.[1] Its endogenous ligands, primarily leukotriene C4 (LTC4) and leukotriene D4 (LTD4), are potent lipid mediators derived from arachidonic acid.[2][3] Upon activation, CysLT2R preferentially couples to Gαq proteins, initiating a signaling cascade that involves phospholipase C (PLC) activation and subsequent mobilization of intracellular calcium.[2][4] This pathway, along with others like the ERK1/2 cascade, makes CysLT2R an attractive therapeutic target.

BayCysLT2 is a potent and selective antagonist for CysLT2R, making it an invaluable tool for studying the receptor's function and for preclinical drug development. These application notes provide a detailed experimental framework for characterizing the inhibitory activity of **BayCysLT2** on CysLT2R signaling.

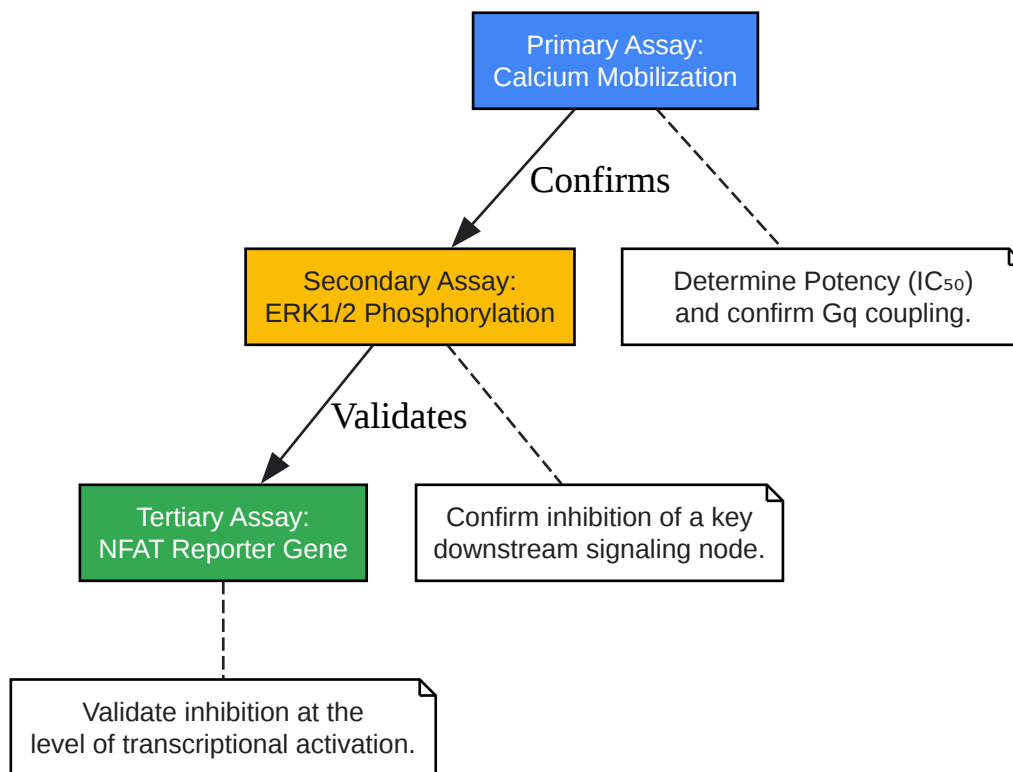
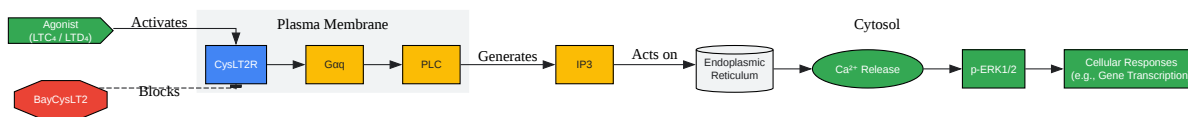
Pharmacological Profile of BayCysLT2

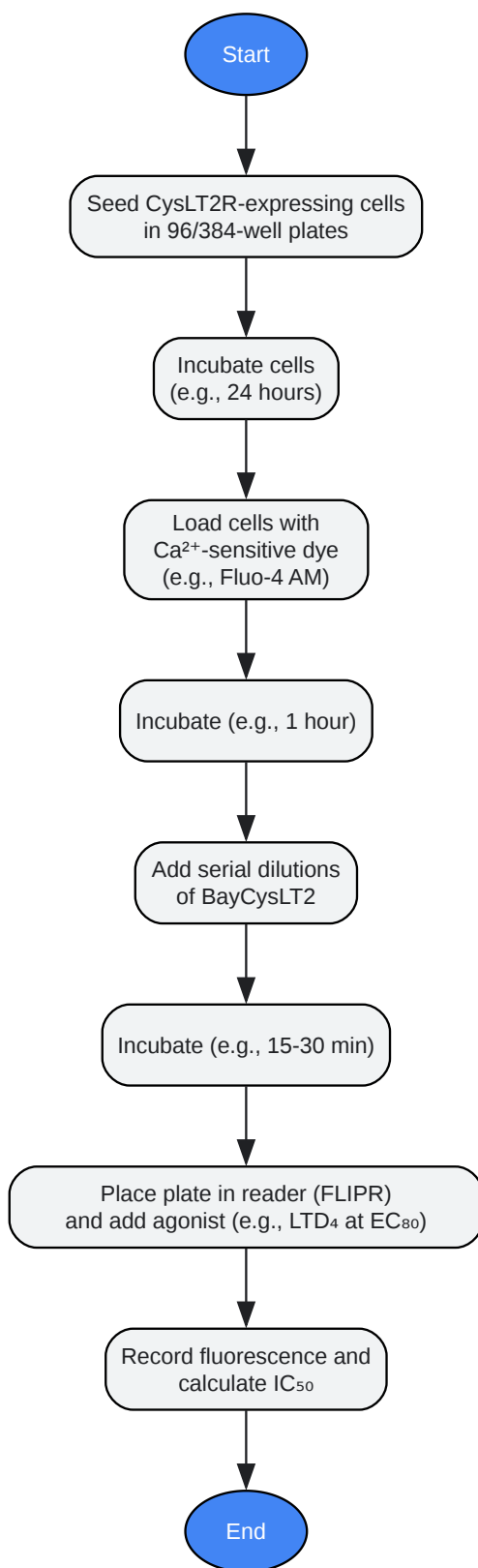
BayCysLT2 has been characterized as a high-affinity antagonist for CysLT2R. Its selectivity is a key feature, allowing for precise interrogation of CysLT2R-mediated pathways without significant off-target effects on the closely related CysLT1R.

Parameter	Value	Cell System	Assay Type	Reference
Target	Cysteinyl Leukotriene Receptor 2 (CysLT2R)	HEK293 cells expressing human CysLT2R	Calcium Mobilization	
IC50	53 nM	HEK293 cells expressing human CysLT2R	Calcium Mobilization	
Selectivity	>500-fold vs. CysLT1R	HEK293 cells	Calcium Mobilization	
Chemical Name	3-[[[3- carboxycyclohex yl)amino]carbony l]-4-[3-[4-(4- phenoxybutoxy)p henyl]propoxy]- benzoic acid	N/A	N/A	

CysLT2R Signaling Pathway

Activation of CysLT2R by agonists like LTC4 or LTD4 initiates a cascade of intracellular events. The primary pathway involves the Gαq subunit, which activates Phospholipase C (PLC), leading to the hydrolysis of PIP2 into IP3 and DAG. IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, a key event that can be readily measured. Downstream of this, CysLT2R activation can also lead to the phosphorylation of ERK1/2, a central kinase in cell signaling. **BayCysLT2** acts by competitively blocking the binding of endogenous ligands to the receptor, thereby inhibiting these downstream signals.





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